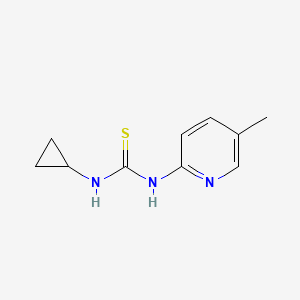
1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea is a heterocyclic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 5-methylpyridin-2-yl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2-amino-5-methylpyridine with cyclopropyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives such as:
1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
1-(6-Methoxypyridin-2-yl)thiourea: Contains a methoxy group on the pyridine ring.
1-(4-Chlorophenyl)-3-(5-methylpyridin-2-yl)thiourea: Contains a chlorophenyl group instead of a cyclopropyl group
These compounds share similar chemical properties but may exhibit different biological activities due to variations in their molecular structures.
Properties
CAS No. |
61800-41-7 |
|---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-cyclopropyl-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-7-2-5-9(11-6-7)13-10(14)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,11,12,13,14) |
InChI Key |
OOCCQQKVRVXHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















